Z‑Isomer Enables Distinct Bioactive Conformation Relative to E‑Series SIRT5 Inhibitors
The Z configuration of the target compound places the 5‑phenylfuran ring cis to the amide carbonyl, generating a binding conformation that computational models suggest better complements the SIRT5 active site compared to the E‑isomer series (e.g., compound 19). This stereochemical preference is reflected in the fact that the Z‑substituted acrylamide scaffold has been specifically claimed in patent families for SIRT5 inhibition, while the E‑series was derived from a hit‑expansion campaign [1] [2].
| Evidence Dimension | Predicted binding mode complementarity to SIRT5 active site |
|---|---|
| Target Compound Data | Z‑configuration predicted to engage Tyr102/Arg105 pocket more favourably (computational model from patent SAR) |
| Comparator Or Baseline | E‑2‑cyano‑N‑phenyl‑3‑(5‑phenylfuran‑2‑yl)acrylamide (compound 19) binds in an extended orientation with lower shape complementarity [1] |
| Quantified Difference | Not quantified in head‑to‑head biochemical assay; structural rationale from patent docking studies |
| Conditions | Computational docking (SIRT5 crystal structure; PDB 5XHS analogue) |
Why This Matters
Ensures that researchers requesting the Z‑isomer obtain the stereochemistry intended for targeting the unique SIRT5 substrate‑binding cleft, not the E‑isomer optimized in the original screening campaign.
- [1] Liu S, Ji S, Yu Z, et al. Structure‑based discovery of new selective small‑molecule sirtuin 5 inhibitors. Chem Biol Drug Des. 2018;91(2):257‑268. doi:10.1111/cbdd.13079 View Source
- [2] Chinese Patent Application CN107033097A (2017). Substituted 2‑cyano‑3‑phenylfuran‑acrylamide derivatives and preparation method and use thereof. Available at: https://www.jigao616.com View Source
